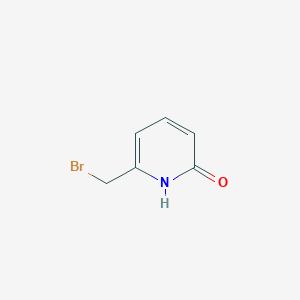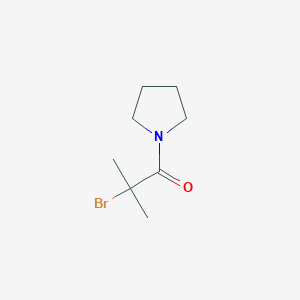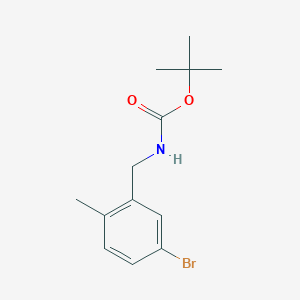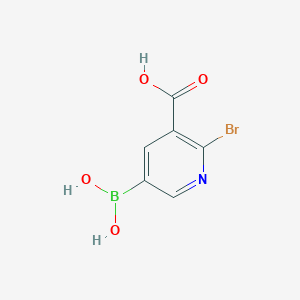
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile
Vue d'ensemble
Description
This compound, also known as 1-(4-(2-Amino-4-Methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile, has a molecular formula of C14H14N4S and a molecular weight of 270.35 . It is used as a ligand in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H14N4S. Unfortunately, the search results do not provide specific details about the spatial arrangement of atoms in this molecule .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. Its reactivity may be inferred from its functional groups, which include an amino group, a thiazole ring, a pyridine ring, and a nitrile group .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Development
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile is a compound that serves as a precursor or intermediary in the synthesis of various chemically complex structures. For example, research has shown its utility in the development of polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives. Such derivatives are synthesized through a process that involves cyclization and interaction with different reagents, demonstrating the compound's versatility in chemical synthesis (Aly, 2006).
Development of Novel Heterocyclic Compounds
This compound is also instrumental in the novel synthesis of various heterocyclic compounds, such as N-amino-2-pyridones and cycloalkane ring-fused pyridines containing benzothiazole moiety. These syntheses showcase the compound's role in creating structurally diverse and potentially biologically active molecules (Elgemeie et al., 2000).
Application in Anticancer and Antidiabetic Research
Additionally, derivatives of this compound have shown significant promise in medicinal chemistry, particularly in anticancer and antidiabetic research. Studies indicate that certain derivatives exhibit high anticancer activities against human breast and liver carcinoma cell lines, as well as therapeutic indices for alpha-amylase and alpha-glucosidase inhibition, which are relevant in diabetes treatment (Flefel et al., 2019).
Application in Ligand and Complex Synthesis
The compound is also used in the synthesis of ligands, like the unsymmetrical 1,4-bis(2-aminophenyl)-7-(pyridin-2-ylmethyl)-1,4,7-triazacyclononane ligand. This showcases its applicability in creating complex ligand structures for potential use in coordination chemistry and catalysis (Roger et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
1-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)pyridin-2-yl]cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-9-12(19-13(16)18-9)10-3-6-17-11(7-10)14(8-15)4-2-5-14/h3,6-7H,2,4-5H2,1H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWFDHYDWJJUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1526603.png)





![6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1526613.png)

![6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B1526617.png)
![3-Azaspiro[5.5]undecane-3-sulfonyl chloride](/img/structure/B1526618.png)
